Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pentyl group, a 3-methylphenyl group, and a dioxoisoindole moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves esterification reactions. One common method is the reaction of 3-methylphthalic anhydride with pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the anhydride to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism by which Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects is primarily through its interaction with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in the body. This interaction can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl acetate
- Isopropyl butyrate
Comparison
Compared to similar esters, Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its dioxoisoindole moiety. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its larger and more complex structure may enhance its binding affinity to certain biological targets, increasing its efficacy in medicinal applications .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-3-4-5-11-26-21(25)15-9-10-17-18(13-15)20(24)22(19(17)23)16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3 |
InChI Key |
SELWSCSVVMGVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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